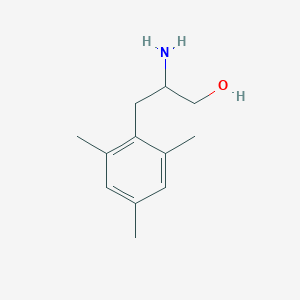

2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol

Description

2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol is a chiral amino alcohol characterized by a propanol backbone with a primary amino group (-NH₂) at the C2 position and a 2,4,6-trimethylphenyl (mesityl) substituent at the C3 position. Its molecular formula is inferred as C₁₂H₁₉NO, with a molecular weight of 193.29 g/mol (calculated). The compound is identified by CAS number 107202-33-5 . While direct data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, structural analogs suggest its role as a specialty intermediate in organic synthesis.

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol |

InChI |

InChI=1S/C12H19NO/c1-8-4-9(2)12(10(3)5-8)6-11(13)7-14/h4-5,11,14H,6-7,13H2,1-3H3 |

InChI Key |

KXRIOHKXMMPFNM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC(CO)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol typically involves the reaction of 2,4,6-trimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the hydrogenation step .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogen gas (H2) in the presence of Pd/C or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.

Medicine: Explored for its pharmacological properties, including potential use as a precursor for drug development.

Mechanism of Action

The mechanism by which 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the hydrophobic benzene ring can interact with non-polar regions of the target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Substituent Effects

- Trimethylphenyl vs. Phenyl/Dimethylphenyl : The 2,4,6-trimethylphenyl group in the target compound enhances steric hindrance and lipophilicity compared to phenyl () or 2,3-dimethylphenyl (). This bulkiness may reduce solubility in polar solvents but improve stability in hydrophobic environments .

Functional Group Modifications

- Amino Group: The primary amino group in the target compound contrasts with the secondary amino group in 1-methylamino-3-(2,4,6-trimethylphenyl)propan-2-ol (). Secondary amines typically exhibit lower nucleophilicity but higher stability in acidic conditions .

- Alcohol Position : The primary alcohol (-CH₂OH) in the target compound vs. the secondary alcohol (-CH(OH)CH₃) in affects hydrogen-bonding capacity and reactivity. Primary alcohols are generally more reactive in oxidation or esterification reactions.

Stereochemical Considerations

- The (S)-enantiomer of 2-amino-3-phenylpropan-1-ol () highlights the importance of chirality in biological systems. While the target compound’s stereochemistry is unspecified, enantiopure synthesis could enhance its utility in asymmetric catalysis or drug development .

Biological Activity

2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol, also known as 2-{[(2,4,6-trimethylphenyl)methyl]amino}propan-1-ol, is a compound that exhibits significant biological activity due to its unique structural features. The presence of both an amino group and a hydroxyl group allows for diverse interactions with biological molecules, potentially influencing various biochemical pathways. This article explores the biological activities associated with this compound, including its antimicrobial and antifungal properties, along with insights from recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₉NO, with a molecular weight of approximately 207.31 g/mol. The compound consists of a bulky 2,4,6-trimethylphenyl group attached to a propanol backbone via a methylamino linkage. This structure contributes to its steric hindrance and electronic properties, which are crucial for its biological interactions.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds through its hydroxyl and amino groups. This property enables the compound to interact with various enzymes and receptors, modulating their activity and influencing cellular functions. The following mechanisms have been proposed based on current research:

- Enzyme Modulation : The compound may act as a ligand for specific enzymes, altering their catalytic activity.

- Receptor Interaction : It can bind to receptor sites on cells, potentially influencing signal transduction pathways involved in various physiological processes.

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microbial strains.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens:

| Microbial Strain | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Significant antifungal |

This antimicrobial activity suggests potential applications in medicinal chemistry for developing new therapeutic agents.

Antifungal Properties

The compound has also been investigated for its antifungal properties. In vitro studies have shown that it can inhibit the growth of several Candida species at concentrations comparable to standard antifungal agents like fluconazole:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | ≤ 32 µg/mL | |

| Candida glabrata | ≤ 16 µg/mL |

These findings highlight the compound's potential as an antifungal treatment option.

Case Studies

Recent studies have focused on the therapeutic potential of this compound in various contexts:

- Cancer Research : Investigations into the compound's cytotoxic effects have revealed that it may inhibit cancer cell proliferation in vitro. For instance, tests conducted on prostate cancer cell lines showed promising results compared to established chemotherapeutics like cisplatin .

- Topoisomerase Inhibition : Similar compounds have been evaluated for their ability to inhibit topoisomerase enzymes involved in DNA replication. This mechanism is critical for developing anticancer drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.